molecular formula C29H27F3N6O B001185 Ponatinib CAS No. 943319-70-8

Ponatinib

Cat. No.: B001185
CAS No.: 943319-70-8
M. Wt: 532.6 g/mol
InChI Key: PHXJVRSECIGDHY-UHFFFAOYSA-N
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Description

Ponatinib is an antineoplastic (cancer) medicine. It interferes with the growth of cancer cells, which are eventually destroyed by the body . It is a multi-targeted tyrosine kinase inhibitor .


Synthesis Analysis

This compound is readily absorbed in humans, metabolized through multiple pathways, and is eliminated mostly in feces . It is produced by its incubation with rat liver microsomes . The conversion from isomer 1 into isomer 2 proceeded with ∼30% after 72 h .


Molecular Structure Analysis

This compound is a pan-BCR-ABL inhibitor. It inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor .


Chemical Reactions Analysis

This compound is a kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . It undergoes multiple metabolic reaction pathways including N-demethylation, N-oxide formation, oxidation, reduction, and hydroxylation .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 532.56 . It is a novel potent, orally available small molecule multitargeted kinase inhibitor .

Scientific Research Applications

  • Pan-FGFR Inhibitor for Cancer Treatment : Ponatinib acts as a potent pan-FGFR inhibitor, showing activity in multiple FGFR-amplified or mutated cancer models. This provides a strong rationale for its evaluation in patients with FGFR-driven cancers (Gozgit et al., 2012).

  • Effective Against FLT3-ITD Mutant-Driven Acute Myeloid Leukemia : this compound potently inhibits FLT3-ITD mutant-driven acute myeloid leukemia and other hematologic malignancies, supporting its investigation in these diseases (Gozgit et al., 2011).

  • Treatment of RET-Driven Medullary Thyroid Carcinoma : this compound is a potent inhibitor of RET kinase, showing promising preclinical activity in models of RET-driven medullary thyroid carcinoma (De Falco et al., 2013).

  • Multitargeted Inhibitor for Various Cancers : It is active on various kinases including FGFRs, RET, AKT, ERK1/2, KIT, MEKK2, and has been evaluated in various cancers (Musumeci et al., 2018).

  • Treatment of Chronic Myelogenous Leukemia (CML) : this compound is an alternative for chronic phase CML patients failing two or more tyrosine kinase inhibitors or developing a T315I mutation (Nicolini et al., 2013).

  • Brain (Micro)Metastases Treatment : Its use in patients with brain (micro)metastases positioned behind an intact blood-brain barrier might be beneficial by inhibiting ABCG2 and ABCB1 (Kort et al., 2017).

  • Chronic Myeloid Leukemia Treatment : this compound is indicated for the treatment of CML, particularly in patients resistant or intolerant to imatinib and for those with the T315I mutation (Massaro et al., 2017).

  • Vascular Adverse Events : this compound can cause severe vascular adverse events by promoting endothelial cell dysfunction, apoptosis, and inhibiting angiogenesis (Paez-Mayorga et al., 2018).

  • Treatment of Philadelphia Chromosome-Positive Leukemias : It is a valuable treatment option for adults with T315I-positive chronic myeloid leukemia or Philadelphia chromosome-positive acute lymphoblastic leukemia, though serious adverse reactions have been reported (Hoy, 2014).

  • Cardiovascular Risk in Chronic Myeloid Leukemia Patients : Its clinical use in treating Philadelphia chromosome-positive leukemias is complicated by the potential development of cardiovascular events (Breccia et al., 2017).

  • Combination Therapy for Acute Lymphoblastic Leukemia : Combining chemotherapy with this compound resulted in a high 2-year event-free survival rate for patients with Philadelphia chromosome-positive acute lymphoblastic leukemia (Jabbour et al., 2015).

  • Cardiovascular Toxicity in Chronic Myelogenous Leukemia Patients : this compound induces apoptosis in human coronary artery endothelial cells, which may contribute to the increased risk of cardiovascular events in CML patients treated with it (Hadzijusufovic et al., 2016).

  • Efficacy in Newly Diagnosed Chronic Myelogenous Leukemia Patients : this compound was efficacious and well tolerated in newly diagnosed chronic myelogenous leukemia patients, with higher molecular response rates compared to imatinib (Lipton et al., 2014).

  • Resistance in Ph Chromosome-Positive Leukemia : BCR-ABL1 compound mutants confer clinical resistance to this compound in Ph chromosome-positive leukemia (Zabriskie et al., 2014).

  • Cardiac Toxicity Prediction Using Human-Induced Pluripotent Stem Cells : A multiparameter in vitro toxicity screening approach using human-induced pluripotent stem cell-derived cardiomyocytes accurately predicted the cardiac toxicity potential of this compound (Talbert et al., 2015).

  • Pharmacokinetic Effects with Ketoconazole : Ketoconazole combined with this compound increased this compound exposure significantly, suggesting caution should be exercised with concurrent use (Narasimhan et al., 2013).

  • Intrinsic and Adaptive Resistance Factor : Lipid droplet-mediated scavenging is a novel intrinsic and adaptive resistance factor against this compound (Englinger et al., 2020).

  • Pharmacokinetics Affected by Food Consumption : The pharmacokinetics and bioavailability of this compound are affected by the consumption of high- and low-fat meals in healthy subjects (Narasimhan et al., 2013).

Mechanism of Action

Target of Action

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome . The Bcr-Abl tyrosine kinase protein is constitutively active and promotes the progression of chronic myeloid leukemia (CML) .

Mode of Action

This compound interacts with its primary target, the Bcr-Abl tyrosine kinase protein, by inhibiting its tyrosine kinase activity . This inhibition is especially effective against the T315I mutation, which confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Biochemical Pathways

The Bcr-Abl tyrosine kinase protein, which is the primary target of this compound, is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this protein, this compound disrupts these pathways, leading to the inhibition of the progression of CML .

Pharmacokinetics

This compound is readily absorbed following oral administration, with peak concentrations observed within 6 hours . It exhibits approximately dose-proportional increases in exposure over the dose range of 2 to 60 mg . This compound is metabolized through multiple pathways, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C8, CYP2D6, and CYP3A5, as well as by esterases and/or amidases . Following administration of a single oral dose of radiolabeled this compound, approximately 87% of the radioactive dose was recovered in the feces and approximately 5% in the urine .

Result of Action

The inhibition of the Bcr-Abl tyrosine kinase protein by this compound results in the disruption of several signaling pathways that regulate cell growth and survival. This leads to the inhibition of the progression of CML .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, coadministration of strong CYP3A4 inhibitors like ketoconazole increased this compound’s maximum concentration and area under the concentration-time curve by 47% and 78%, respectively . Conversely, coadministration of rifampin, a strong CYP3A inducer, reduced this compound’s maximum concentration and area under the concentration-time curve by 42% and 62%, respectively . These interactions highlight the importance of considering the patient’s environment, including their concurrent medications, when prescribing this compound.

Safety and Hazards

Ponatinib is associated with cardiovascular adverse events (CAEs), and its frequency in the real world is limited . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Ponatinib is highly effective. Dose adjustments and increased awareness of the cardiotoxicities associated with this compound may help maximize its benefits . There are also ongoing studies on using this compound in earlier lines of therapy and in patients with Ph-positive ALL .

Biochemical Analysis

Biochemical Properties

Ponatinib’s primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein is constitutively active and promotes the progression of CML . This compound is unique in its ability to inhibit the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Cellular Effects

This compound has been shown to rapidly inhibit prosurvival signaling pathways, induce structural cardiac toxicity, disrupt cardiac cell beating, and affect endothelial cell growth and vasomotor function . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the Bcr-Abl tyrosine kinase protein . By inhibiting this protein, this compound disrupts the progression of CML . It is especially effective against the T315I mutation, which is resistant to other Bcr-Abl inhibitors .

Temporal Effects in Laboratory Settings

In a retrospective study, it was observed that a lower this compound starting dose, more frequent dose reduction, and increased cardio-oncology referral all contributed to a decrease in cardiovascular adverse events over time . The response rate and 5-year overall survival were higher than those observed in the this compound Ph+ALL and CML Evaluation (PACE) trial .

Dosage Effects in Animal Models

In animal models, this compound has shown to suppress tumor growth effectively . The effects of this compound can vary with different dosages. For instance, this compound decreased plasma cholesterol and atherosclerotic lesion area in a dose-dependent fashion .

Metabolic Pathways

This compound undergoes phase I and phase II metabolism . CYP3A4, and to a lesser extent CYP2C8, CYP2D6, and CYP3A5, are involved in the phase I metabolism of this compound in vitro . This compound is also metabolized by esterases and/or amidases .

Transport and Distribution

This compound is transported passively, as no role of transporters has been found in its case . It was readily absorbed in humans, metabolized through multiple pathways, and was eliminated mostly in feces .

Subcellular Localization

Altered localization of Lyn, a tyrosine kinase that this compound inhibits, can contribute to its involvement in oncogenesis .

Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJVRSECIGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241426
Record name Ponatinib
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Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML. This protein arises from the fused Bcr and Abl gene- what is commonly known as the Philadelphia chromosome. Ponatinib is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases. The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase. Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. A decrease in tumour size expressing native or T315I mutant BCR-ABL have been observed in rats., Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls., Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ..., The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues., Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing.
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CAS No.

943319-70-8
Record name Ponatinib
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Record name 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
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Record name Ponatinib
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Synthesis routes and methods

Procedure details

The title compound was synthesized in a manner similar to that described for Example 14, from 3-ethynylimidazo[1,2-b]pyridazine and 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Prepared as described in Example 2). The product was obtained as a solid: 533 m/z (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of ponatinib and how does it exert its anti-leukemic effects?

A: this compound primarily targets the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase found in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [, , , , , ] this compound binds to the ATP-binding site of BCR-ABL1, inhibiting its kinase activity and blocking downstream signaling pathways essential for leukemia cell proliferation and survival. [, ]

Q2: Does this compound inhibit other kinases besides BCR-ABL1?

A: Yes, this compound exhibits a multi-kinase inhibitory profile, targeting a range of other tyrosine kinases, including KIT, RET, FLT3, FGFRs (Fibroblast growth factor receptors), PDGFRs (Platelet-derived growth factor receptors), and members of the SRC family. [, , , , , , , ] This broader activity contributes to its efficacy against different types of cancer cells.

Q3: How does this compound overcome resistance to other BCR-ABL1 inhibitors?

A: this compound maintains potent activity against most BCR-ABL1 mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including the T315I gatekeeper mutation. [, , , , , , ] This is attributed to its unique binding conformation within the ATP-binding pocket of BCR-ABL1, allowing it to maintain efficacy even in the presence of mutations that alter the binding of other TKIs. [, , ]

Q4: Does this compound affect the microenvironment of leukemic cells?

A: Research suggests that this compound can disrupt interactions between leukemic cells and their microenvironment. For example, this compound can inhibit the protective effects of fibroblast growth factor 2 (FGF2), a cytokine produced by bone marrow stromal cells, which can contribute to TKI resistance in CML cells. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research does not explicitly state the molecular formula and weight of this compound.

Q6: Are there any spectroscopic data available for this compound?

A6: The research provided focuses on the biological activity and clinical applications of this compound, without detailing its spectroscopic characterization.

Q7: In which clinical settings has this compound demonstrated efficacy?

A: this compound has shown efficacy in treating patients with CML and Ph+ ALL, particularly those who are resistant or intolerant to prior TKIs. [, , , , , , ] It has proven effective in chronic, accelerated, and blast phases of CML, as well as in patients with the T315I mutation. [, , , ]

Q8: Has this compound shown efficacy against other types of cancer?

A: Preclinical studies have indicated that this compound possesses antitumor activity against various cancers, including gastrointestinal stromal tumors (GIST), medullary thyroid cancer (MTC), non-small cell lung cancer (NSCLC), and small cell carcinoma of the ovary hypercalcemic type (SCCOHT). [, , , ] This broader activity is likely due to its multi-kinase inhibitory profile.

Q9: How does this compound compare to other TKIs in terms of efficacy in different lines of therapy?

A: Research suggests that this compound's efficacy is higher when used as a second- or third-line therapy compared to later lines of therapy for resistant CML. [] This highlights the importance of utilizing this compound earlier in the treatment course for patients who have failed prior TKIs.

Q10: What are the known mechanisms of resistance to this compound?

A: While this compound overcomes many BCR-ABL1 mutations, resistance can still develop, primarily through the acquisition of compound mutations that further alter the BCR-ABL1 kinase domain. [, , , ] Additionally, non-mutational mechanisms, such as activation of alternative signaling pathways or interactions with the bone marrow microenvironment, can contribute to resistance. [, , ]

Q11: How prevalent are compound mutations in patients treated with this compound?

A: Research indicates that compound mutations are more prevalent in patients with blast-phase CML (BP-CML) or Ph+ ALL treated with this compound compared to those with chronic-phase CML (CP-CML). [] This suggests a greater likelihood of relapse with acquired mutations in these more advanced disease stages.

Q12: Can prior TKI therapy influence the development of resistance to this compound?

A: Mathematical modeling based on research suggests that pre-existing BCR-ABL1 mutations, often as compound mutations, selected for by prior TKI therapy, can contribute to the development of this compound resistance. [] This underscores the importance of careful selection and sequencing of TKIs in CML and Ph+ ALL treatment.

Q13: Can resistance to this compound be overcome?

A: Research is ongoing to identify strategies to overcome this compound resistance. One approach is to combine this compound with other agents that target alternative signaling pathways or mechanisms of resistance. [, , , ]

Q14: What are the main safety concerns associated with this compound?

A: While this compound has shown significant efficacy, it is associated with an increased risk of vascular adverse events, including arterial occlusive events (AOEs) such as myocardial infarction, stroke, and peripheral artery disease. [, , ]

Q15: What factors contribute to the vascular toxicity of this compound?

A: The exact mechanisms underlying this compound-associated vascular toxicity are still under investigation. Research has shown that this compound can activate inflammatory responses in endothelial cells, disrupt angiogenesis, and alter the expression of coagulation factors. [, , , ]

Q16: Are there any strategies to mitigate the vascular toxicity of this compound?

A: Current recommendations for managing vascular toxicity include careful assessment of cardiovascular risk factors before initiating treatment, dose adjustments based on response and tolerability, and close monitoring for signs and symptoms of vascular events. [, , ]

Q17: How does this compound interact with drug transporters?

A: this compound has been shown to interact with ATP-binding cassette (ABC) transporter proteins, specifically ABCB1 and ABCG2. [] It can enhance the uptake of substrates for these transporters and also act as a substrate itself, potentially affecting its own transport and that of other drugs.

Q18: Does this compound affect drug-metabolizing enzymes?

A: Research suggests that this compound is partially metabolized by the cytochrome P450 enzyme CYP3A4. [] Therefore, co-administration with strong CYP3A4 inhibitors, such as ketoconazole, can increase this compound exposure and may require dose adjustments.

Q19: What analytical methods are used to characterize and quantify this compound?

A19: The research provided focuses on the biological and clinical applications of this compound, without detailing the specific analytical methods used for its characterization and quantification.

Q20: What are the key historical milestones in the development of this compound?

A: this compound was rationally designed to overcome the T315I gatekeeper mutation in BCR-ABL1, which confers resistance to prior generations of TKIs. [, ] Its approval in 2012 represented a significant advance in the treatment of resistant CML and Ph+ ALL.

Q21: What are the ongoing research directions for this compound?

A: Current research focuses on optimizing this compound dosing strategies to maximize efficacy while minimizing toxicity, understanding the mechanisms underlying its vascular side effects, and developing combination therapies to overcome resistance. [, , , ]

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